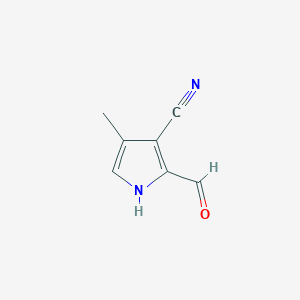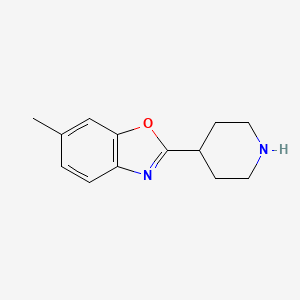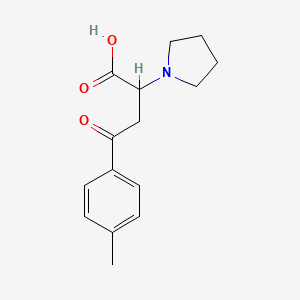
4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid” is a chemical compound with the CAS Number: 298215-29-9. It has a molecular weight of 261.32 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H19NO3 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Applications De Recherche Scientifique
Synthesis and Derivatization
4-Oxobutenoic acids, which include 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, are known for their role as biologically active species and versatile intermediates in synthesis. Recent studies highlight the development of microwave-assisted synthesis routes for 4-oxo-2-butenoic acids through aldol-condensation, showcasing their potential in generating a broad range of derivatives with varied biological activities. This method has shown efficiency in yielding desired products across a wide spectrum of substrates, indicating the chemical's versatility and utility in synthetic chemistry (Uguen et al., 2021).
Antimicrobial Activity
The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, a process involving compounds similar to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, has been explored for antimicrobial applications. These synthesized compounds have been evaluated for their antimicrobial efficacy, showing promising results against a range of microbial species. This highlights the potential of such compounds in the development of new antimicrobial agents (Zareef et al., 2008).
Nanotechnology and Material Science
4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, sharing a functional group with the compound , has been utilized as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application underlines the compound's relevance in the development of light-responsive materials, which can be used for controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).
Supramolecular Chemistry
The formation of supramolecular hydrogels with controllable microstructures and stability through molecular assembly showcases another application area. Using isomeric building units similar to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, researchers have been able to create hydrogels with tailored properties. This finding is significant for biomedical applications, including drug delivery systems and tissue engineering, by exploiting the compound's ability to form stable, biocompatible matrices (Wu et al., 2007).
Mécanisme D'action
Target of Action
It is closely related to pyrovalerone, a stimulant compound . Pyrovalerone is known to inhibit the uptake of monoamines into synapses by interacting with monoamine transporters . Therefore, it is plausible that 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid may have similar targets.
Mode of Action
Based on its structural similarity to pyrovalerone, it might interact with monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine . This could result in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission.
Biochemical Pathways
If it acts similarly to pyrovalerone, it could affect the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it could enhance the effects of these neurotransmitters, potentially leading to increased alertness, attention, and energy levels.
Pharmacokinetics
It is known that similar compounds, such as pyrovalerone, are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to pyrovalerone, it could lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially leading to increased alertness, attention, and energy levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOJFHITRUIZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)
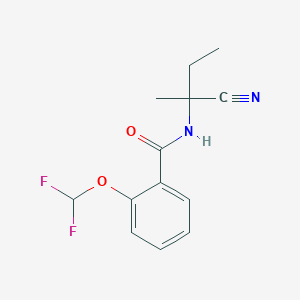
![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)
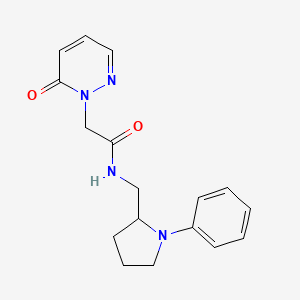
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)
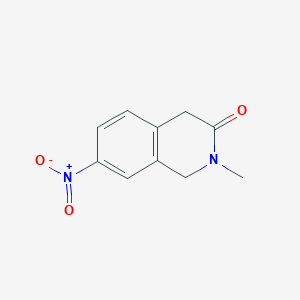


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2584693.png)
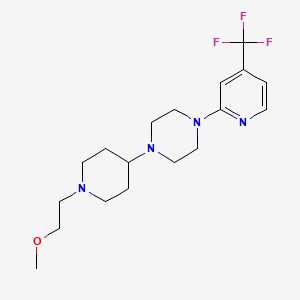
![N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2584695.png)
